4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine
Description
4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 2, and a 1-methylpiperidin-4-yl moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The 1-methylpiperidinyl group enhances solubility in polar solvents and may influence receptor-binding interactions in biological systems .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-13-10(7-11(12)14-8)9-3-5-15(2)6-4-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHUMHZTRYDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis of Pyrimidine Derivatives
A prominent approach involves microwave-assisted synthesis, which offers rapid and efficient formation of pyrimidine derivatives, including substituted variants. According to a recent study, the process begins with the synthesis of 2-amino-4-chloro-pyrimidine, which serves as a key intermediate:
Procedure :
2 mmol of 2-amino-4-chloro-pyrimidine is dissolved in anhydrous propanol. Substituted amines (such as methylpiperidine derivatives) are added along with triethylamine, and the mixture is subjected to microwave irradiation at 120–140°C for 15–30 minutes. The reaction progress is monitored via TLC. Post-reaction, the precipitate is extracted using ethyl acetate, dried over sodium sulfate, filtered, and concentrated to yield the desired derivatives.-
- Reduced reaction time
- Higher yields and purity
- Environmentally friendly due to solvent minimization
Cyclization of Chalcone Derivatives with Guanidine Hydrochloride
Another route involves the synthesis of pyrimidine rings via cyclization reactions:
Procedure :
Chalcone derivatives bearing suitable substituents are reacted with guanidine hydrochloride in ethanol under reflux conditions for 24–48 hours. The reaction involves initial formation of an imine intermediate, followed by cyclization to form the pyrimidine ring. Crystallization yields the pyrimidine derivatives with yields ranging from 51% to 69%.Application :
This method allows for the introduction of various substituents on the pyrimidine ring, facilitating the synthesis of derivatives with different pharmacological profiles.
Nucleophilic Substitution on Pre-formed Pyrimidine Cores
A direct substitution strategy involves starting with a chlorinated pyrimidine and introducing the piperidine moiety:
Procedure :
The chloropyrimidine core (such as 4-chloro-2-methylpyrimidine) is reacted with a methylpiperidine derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or DMSO. The nucleophilic nitrogen of the piperidine displaces the chloride, forming the target compound.Notes :
Reaction conditions such as temperature (around 80–120°C) and reaction time are optimized to maximize yield and minimize side reactions.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Efficiency and Environmental Impact : Microwave synthesis is increasingly favored due to its speed and reduced solvent use, aligning with green chemistry principles.
- Structural Diversification : Cyclization of chalcones allows for the introduction of various substituents, enabling the tuning of biological activity.
- Reaction Optimization : Nucleophilic substitution requires careful control of temperature and solvent choice to prevent side reactions and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Oxidation Reactions: Formation of N-oxides.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Table 1: Summary of Anticancer Activities of Piperidine Derivatives
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound 1 | Hypopharyngeal Tumor | Apoptosis Induction | |
| Compound 2 | Lung Cancer | NF-kB Inhibition | |
| Compound 3 | Breast Cancer | MAGL Inhibition |
Neuropharmacological Effects
Piperidine derivatives are known for their effects on neurotransmitter systems. Some compounds have been identified as selective antagonists for serotonin receptors, which can modulate mood regulation and pain perception.
Antiparasitic Activity
A study on pyrimidine derivatives showed significant antiparasitic activity against Plasmodium species, suggesting that structural modifications could enhance efficacy in malaria models. The incorporation of polar functionalities was crucial for improving solubility without compromising metabolic stability.
Binding Affinity Studies
Research has revealed that modifications in the piperidine ring can significantly affect binding affinity to target proteins involved in cancer progression and neurodegenerative diseases. Specific substitutions were shown to enhance interactions with the BCL6 protein, a critical player in oncogenesis.
Table 2: Pharmacokinetic Properties of Related Compounds
| Compound Name | Lipophilicity | Solubility Profile | Metabolic Stability |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| Compound C | Low | Low | High |
In Vivo Efficacy Against Malaria
A study focusing on similar pyrimidine derivatives reported significant antiparasitic activity against Plasmodium species, indicating that structural modifications could enhance efficacy in malaria models.
Binding Affinity Studies
Research on related compounds has revealed that modifications in the piperidine ring can significantly affect binding affinity to target proteins involved in cancer progression and neurodegenerative diseases, enhancing interactions with critical proteins like BCL6.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine Derivatives
Key Observations :
Discussion :
Comparison with Analogs :
- SC 409 () may require palladium-catalyzed cross-coupling for pyrazole introduction.
- The trifluoromethyl-piperidine derivative () necessitates specialized fluorination steps.
Physicochemical Properties
- Solubility: The 1-methylpiperidinyl group enhances water solubility compared to non-polar substituents (e.g., cyclopentyl in ).
- LogP : Estimated LogP ~2.1 (methyl and piperidinyl groups reduce hydrophobicity vs. CF₃ in ).
Biological Activity
4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which incorporates both a chloro and a piperidine moiety, contributing to its diverse biological effects.
- Chemical Formula : C₁₁H₁₆ClN₃
- CAS Number : 1316225-86-1
- Molecular Weight : 229.72 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a 1-methylpiperidine group.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
2. CNS Effects
The piperidine component suggests potential interactions with central nervous system (CNS) receptors. Compounds with similar structures have been investigated as allosteric modulators of metabotropic glutamate receptors (mGluR5), which are implicated in anxiety and other CNS disorders . This opens avenues for exploring the anxiolytic or neuroprotective effects of this compound.
3. Anticancer Potential
Recent advances in piperidine derivatives have highlighted their anticancer activities. Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
The biological activity of pyrimidine derivatives like this compound is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for parasite survival and cancer cell proliferation.
- Receptor Modulation : The piperidine moiety may facilitate binding to CNS receptors, enhancing or modulating neurotransmitter activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, pyrimidine cores can be functionalized via chlorination (using POCl₃ or PCl₅) and subsequent alkylation of the piperidine moiety. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Optimization : Reaction temperature (60–100°C) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agents) are critical for minimizing side products. Monitor progress via TLC or HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Techniques :
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and purity.
- X-ray crystallography for absolute configuration determination, especially for chiral centers in the piperidine ring .
- Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation .
Q. What safety protocols are critical during handling and disposal?
- PPE : Gloves (nitrile), lab coat, safety goggles, and respirators for volatile reagents (e.g., chlorinating agents) .
- Waste Management : Segregate halogenated waste for incineration by licensed facilities. Neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP-concentration titrations.
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- SAR Studies : Compare analogs with modified piperidine (e.g., N-methyl vs. N-ethyl) or pyrimidine substituents to identify pharmacophore requirements .
Q. What crystallographic methods resolve contradictions in molecular conformation predictions?
- Strategy : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves torsional angles between pyrimidine and piperidine rings. For example, dihedral angles >30° indicate steric hindrance, validated via DFT calculations .
- Challenges : Polymorphism may require multiple crystallization attempts (e.g., slow evaporation from DMSO/acetone) .
Q. Which analytical techniques are optimal for detecting impurities in batch syntheses?
- HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Impurity thresholds should follow ICH Q3A guidelines (<0.1% for unknown impurities) .
- LC-MS/MS : Identify byproducts (e.g., dechlorinated intermediates) via fragmentation patterns .
Q. How can environmental stability studies be designed for this compound?
- Accelerated Degradation : Expose samples to UV light (254 nm, 48 hrs), humidity (75% RH, 40°C), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC and FTIR for hydrolytic cleavage (e.g., loss of chloro group) .
Q. How should researchers address contradictory data in biological activity across studies?
- Root Cause Analysis :
- Assay Variability : Standardize cell passage numbers and serum batches in cytotoxicity studies.
- Solvent Effects : Compare DMSO vs. saline solubility; >0.1% DMSO may artifactually inhibit activity .
- Validation : Replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
